molecular formula C12H19N3O3 B5858433 2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-nitrophenol

2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-nitrophenol

Cat. No.: B5858433
M. Wt: 253.30 g/mol
InChI Key: ZHEQHJICGQGEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-nitrophenol is a complex organic compound with a unique structure that includes both nitro and amino functional groups

Properties

IUPAC Name

2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-13(2)6-7-14(3)9-10-8-11(15(17)18)4-5-12(10)16/h4-5,8,16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEQHJICGQGEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-nitrophenol typically involves multiple steps. One common method starts with the nitration of phenol to introduce the nitro group. This is followed by a series of reactions to introduce the dimethylamino and methylamino groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-nitrophenol can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-aminophenol, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-nitrophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The nitro and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound can also participate in redox reactions, altering the oxidative state of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(dimethylamino)ethyl]methylamino]ethanol
  • 2-(dimethylamino)ethyl methacrylate
  • 2-dimethylaminoethanol

Uniqueness

Compared to similar compounds, 2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-nitrophenol is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

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